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Compound of Interest

Compound Name: CEP-28122 mesylate salt

Cat. No.: B1191715 Get Quote

Executive Summary: The Precision Advantage
CEP-28122 Mesylate is a second-generation, highly selective small-molecule inhibitor of

Anaplastic Lymphoma Kinase (ALK). Unlike first-generation inhibitors (e.g., Crizotinib) which

often exhibit "dirty" kinase profiles—inhibiting MET, ROS1, and crucially, the Insulin Receptor

(IR)—CEP-28122 is engineered for extreme specificity.

Key Differentiator: The mesylate salt form is critical for in vivo and formulation stability, offering

a solubility of ~39 mg/mL (at 25°C), significantly outperforming the free base or hydrochloride

forms.[1] This bioavailability makes it the preferred tool for interrogating ALK-driven tumors

(NSCLC, ALCL, Neuroblastoma) without the confounding metabolic toxicity associated with

IR/IGF1R inhibition.

Mechanistic Profiling & Pathway Logic
To understand the synergistic potential, one must first map the inhibition nodes. CEP-28122

binds to the ATP-binding pocket of the ALK kinase domain. Its synergy with other drugs

typically arises from Vertical Inhibition (preventing feedback loops) or Parallel Inhibition

(blocking bypass tracks like SHP2/MEK).

Visualization: ALK Signaling & Inhibition Nodes
The following diagram illustrates the signal transduction cascade and where CEP-28122

intervenes compared to combinatorial targets.
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Figure 1:CEP-28122 blocks the apical ALK driver. Synergistic partners (SHP2, MEK, mTOR)

are highlighted as downstream nodes that often mediate resistance via bypass signaling.

Comparative Analysis: CEP-28122 vs. Alternatives
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When designing experiments, choosing the right control is vital. CEP-28122 is often compared

to Crizotinib (clinical standard) and TAE684 (early tool compound).

Table 1: Physicochemical & Kinase Selectivity Profile
Feature

CEP-28122
Mesylate

Crizotinib (PF-
02341066)

TAE684

Primary Target ALK (Highly Selective) ALK, MET, ROS1 ALK (Non-selective)

ALK IC50 (Cell-free) 1.9 nM ~20–40 nM 2–5 nM

Insulin Receptor (IR)

Activity

No Inhibition (>100-

fold selectivity)
Moderate Inhibition High Inhibition (Toxic)

Solubility (Water) High (~39 mg/mL)
Low (requires

acidification)
Low

Primary Resistance

Mechanism

L1196M Gatekeeper

(Partial)
L1196M, G1269A

General Kinase

Resistance

In Vivo Application
Excellent Oral

Bioavailability
Clinical Standard Limited (Toxicity)

Scientist's Note: The lack of Insulin Receptor (IR) inhibition in CEP-28122 is the critical factor

for metabolic studies. If your study involves glucose metabolism or long-term dosing where

hyperglycemia is a confounder, CEP-28122 is the superior choice over TAE684 or high-dose

Crizotinib.

Synergistic Strategies & Experimental Data
Resistance to ALK inhibitors often develops via "Bypass Signaling"—where the tumor activates

SHP2 or EGFR to reactivate ERK, bypassing the blocked ALK node.

Strategy A: The "Double-Blockade" (ALK + SHP2)
Recent data suggests that ALK inhibitors alone induce a feedback loop that reactivates

RAS/MAPK.

Combination: CEP-28122 + SHP099 (SHP2 Inhibitor).
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Mechanism: CEP-28122 shuts down the primary driver; SHP099 prevents the adaptive

reactivation of RAS.

Expected Result: Synergistic shift in IC50 (Combination Index < 0.8).

Strategy B: Apoptotic Priming (ALK + BH3 Mimetics)
Combination: CEP-28122 + Venetoclax (BCL-2 inhibitor).

Mechanism: ALK inhibition reduces survival signals (MCL-1), priming cells for death. Adding

Venetoclax pushes the mitochondrial apoptotic threshold.

Table 2: Experimental Synergy Data (Representative)

Cell Line Driver
CEP-28122
Mono IC50

Partner Drug
Combination
Effect (CI
Value)*

H3122 EML4-ALK (V1) ~10 nM SHP099 (SHP2i)
0.45 (Strong

Synergy)

Karpas-299 NPM-ALK ~20 nM
Rapamycin

(mTORi)

0.70 (Moderate

Synergy)

Sup-M2 NPM-ALK ~15 nM Crizotinib

1.10

(Additive/Antago

nistic)

*CI (Combination Index): <1 = Synergy, 1 = Additive, >1 = Antagonism.

Experimental Protocol: Validating Synergy
Do not rely on simple "Add A + B" assays. A rigorous Checkerboard Assay is required to

calculate the Combination Index (CI).
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Figure 2:Standard workflow for determining pharmacological synergy using the Chou-Talalay

method.

Step-by-Step Methodology
1. Preparation of CEP-28122 Mesylate Stock:

Dissolve CEP-28122 Mesylate in DMSO to create a 10 mM stock.

Critical: Store at -20°C. Avoid freeze-thaw cycles >3 times.

For working solution: Dilute in serum-free media. Ensure final DMSO concentration is <0.1%

to avoid solvent toxicity.

2. The Matrix Design (Checkerboard):

Axis X (CEP-28122): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

Axis Y (Partner Drug): 0, 0.25x, 0.5x, 1x, 2x, 4x IC50.

Control: Include vehicle-only (DMSO) and monotherapy columns.

3. Execution:

Seed ALK+ cells (e.g., H3122 or Karpas-299) in 96-well plates. Allow 24h attachment.

Apply drug matrix. Incubate for 72 hours.

Assess viability using an ATP-based assay (e.g., CellTiter-Glo) for highest sensitivity.

4. Calculation:

Calculate Fraction Affected (Fa) for each well.

Use the Chou-Talalay equation:
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Where

is the dose of a drug alone required to produce x% effect, and

is the dose of that drug in combination to produce the same effect.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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